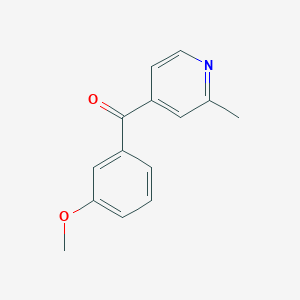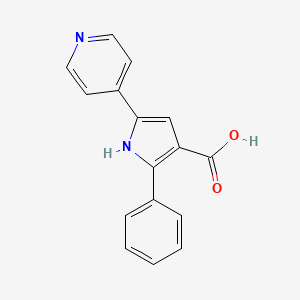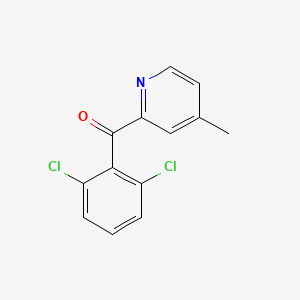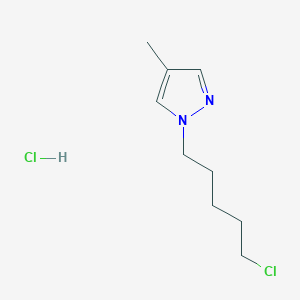![molecular formula C15H19N3O4 B1463393 benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate CAS No. 1214658-70-4](/img/structure/B1463393.png)
benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate
Overview
Description
Benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate, also known as BOPP, is a carbamate derivative. It has a CAS Number of 1214658-70-4 . The IUPAC name is benzyl 1-methyl-2-oxo-2-(3-oxo-1-piperazinyl)ethylcarbamate . It is used as a coupling reagent in peptide synthesis, which involves linking amino acids to form a peptide chain.
Molecular Structure Analysis
The InChI code for benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate is 1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The molecular weight of benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate is 305.33 . It is a powder at room temperature .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound, with the CAS number 1214658-70-4 , is utilized in the pharmaceutical industry for the development of new therapeutic agents. Its structure is similar to that of known pharmacophores, making it a valuable starting point for the synthesis of potential medications. For instance, its piperazine moiety is a common feature in drugs that target the central nervous system, suggesting its use in creating novel treatments for neurological disorders .
Biological Activity Profiling
The compound’s ability to interact with various biological targets can be assessed through high-throughput screening. This process can identify potential activity against a range of diseases, including cancer, Alzheimer’s, and infectious diseases. The compound’s structural features, such as the oxopiperazinyl group, are particularly relevant for designing inhibitors of enzymes like acetylcholine esterase, which is implicated in Alzheimer’s disease .
Toxicology
In toxicological studies, the compound’s safety profile can be evaluated. Its effects on cellular systems, potential cytotoxicity, and interaction with metabolic enzymes are critical for assessing its suitability for further development as a drug or a chemical tool .
properties
IUPAC Name |
benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-11(14(20)18-8-7-16-13(19)9-18)17-15(21)22-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXFRZZXXZOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)


![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)



![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)


